m-Nisoldipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJBSHLMOBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of M Nisoldipine
Voltage-Gated L-Type Calcium Channel Modulation
M-Nisoldipine, a dihydropyridine (B1217469) calcium channel antagonist, exerts its pharmacological effects primarily through the modulation of voltage-gated L-type calcium channels. patsnap.comdrugs.com This action is central to its influence on the cardiovascular system.
Binding Affinity and Receptor Occupation Studies
This compound is an isomer of nisoldipine (B1678946) and demonstrates high affinity for L-type calcium channels, which are its primary molecular targets. drugbank.comtaylorandfrancis.com It reversibly competes with other dihydropyridines for binding sites on these channels. drugs.com Studies involving chronic oral administration in rats have shown that the occupation of dihydropyridine receptors by nisoldipine is responsible for the observed modifications in the mechanical activity of arteries. nih.govahajournals.org Specifically, binding studies using 3H-PN200-110 on heart and brain homogenates from nisoldipine-fed rats indicated an increase in the apparent dissociation constant (Kd) without a significant change in the maximum number of binding sites (Bmax). nih.govahajournals.org This suggests a competitive interaction at the receptor level.
State-Dependent Binding to Calcium Channels (e.g., Inactivated State Preference)
The interaction of dihydropyridines like this compound with L-type calcium channels is highly dependent on the conformational state of the channel. ahajournals.organnualreviews.orgccjm.orgresearchgate.net Research indicates that these compounds bind with a significantly higher affinity to the inactivated state of the calcium channel compared to the resting state. ahajournals.orgnih.govhmdb.ca This preferential binding to the inactivated state means that the blocking action is more pronounced at more depolarized membrane potentials, which favor the inactivated conformation. ahajournals.orgahajournals.org
This state-dependent binding model helps to explain the voltage-dependent block observed in electrophysiological studies. ahajournals.orgahajournals.org The affinity for inactivated channels can be approximately one thousand times stronger than for resting channels. ahajournals.org This difference in binding affinities is a key factor in the mechanism of action of dihydropyridine calcium channel antagonists. ahajournals.org
Electrophysiological Characterization of Calcium Channel Current Modulation
Electrophysiological studies have detailed the effects of nisoldipine on calcium channel currents. In rabbit carotid body chemoreceptor cells, 2 μM nisoldipine reduced L-type calcium currents by 65% at a membrane potential of -20 mV and by 31% at +10 mV. nih.gov This demonstrates a voltage-dependent inhibition. nih.gov
Similarly, in calf cardiac Purkinje fibers, nisoldipine induces a hyperpolarizing shift of about 19 mV in the availability of calcium channels, indicating a potent block. ahajournals.org The block of calcium channel current by dihydropyridines is strongly modulated by membrane potential, with a more pronounced effect at depolarized holding potentials. ahajournals.orgahajournals.org This is consistent with the preferential binding to the inactivated state of the channel. ahajournals.org While nisoldipine has a primary effect on L-type calcium channels, it is about 30 times less selective for delayed-rectifier K+ channels in guinea-pig ventricular myocytes. medchemexpress.com
Isoform Specificity and Tissue Selectivity of Calcium Channel Inhibition
This compound exhibits notable tissue selectivity, with a greater potency on vascular smooth muscle compared to cardiac muscle. drugs.comtaylorandfrancis.comfda.gov This selectivity is attributed to its differential effects on various isoforms of the L-type calcium channel α1C subunit. nih.govahajournals.orgresearchgate.net The vascular isoform (α1C-b) is more sensitive to nisoldipine than the cardiac isoform (α1C-a). ahajournals.orgresearchgate.netfrontiersin.org
This isoform-specific inhibition is a key determinant of the drug's vascular selectivity. ahajournals.orgfrontiersin.org Studies using Chinese hamster ovary (CHO) cells transfected with either the cardiac or vascular isoform showed that neutral dihydropyridines like nisoldipine were more potent inhibitors of the vascular α1C-b subunit. frontiersin.org This difference in sensitivity between isoforms contributes to the higher vascular selectivity of this compound, minimizing cardiac effects. taylorandfrancis.com
Vascular Smooth Muscle Cell Responses
Mechanisms of Vasodilation and Peripheral Resistance Reduction
The primary mechanism by which this compound induces vasodilation and reduces peripheral resistance is through the inhibition of calcium influx into vascular smooth muscle cells. patsnap.comdrugs.comnih.gov This process is initiated by the binding of this compound to voltage-gated L-type calcium channels, stabilizing them in their inactive conformation. drugbank.comhmdb.ca
By blocking these channels, this compound prevents the entry of extracellular calcium that is necessary for the contractile process of smooth muscle. drugs.com The resulting decrease in intracellular calcium levels leads to the relaxation of vascular smooth muscle, causing dilation of arterioles and systemic arteries. patsnap.comdrugs.comdrugbank.com This vasodilation directly translates to a decrease in total peripheral vascular resistance, which is the principal mechanism behind its blood pressure-lowering effect. drugs.comfda.govdrugs.com While it has some negative inotropic effects in vitro, its vasodilating effect in vivo occurs at lower doses than those affecting cardiac contractility. drugs.comfda.gov
Effects on Arterial Contractility and Post-Contraction Tone
Research indicates that this compound exhibits potent vasodilatory effects, primarily by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. nih.gov This action leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance. In rabbit models, this compound was found to reduce portal-mesenteric venous contraction by 30% less than its isomer, nisoldipine, suggesting a preferential action on arterial beds.
Studies on arteries from spontaneously hypertensive rats (SHR) have revealed that nisoldipine can normalize the delayed relaxation observed after potassium chloride-induced contraction. capes.gov.brahajournals.orgnih.gov This "post-contraction tone" is attributed to an abnormally prolonged activation of calcium channels. capes.gov.brahajournals.org Treatment with nisoldipine, both in vivo and in vitro, decreased the contractile force and normalized the subsequent relaxation. ahajournals.orgnih.gov This suggests that the antihypertensive action of drugs like nisoldipine might be related to suppressing this post-contraction tone, a mechanism potentially more significant than its direct vasodilating effect. capes.gov.brahajournals.org
Influence on Vascular Remodeling
The excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key factor in the development of pulmonary arterial hypertension. nih.gov this compound has been shown to inhibit the proliferation of PASMCs induced by 5-hydroxytryptamine (5-HT). nih.gov This inhibitory effect is associated with the downregulation of proliferating cell nuclear antigen (PCNA) expression and arresting the cell cycle in the G0/G1 phase. nih.gov
The mechanism behind this involves the attenuation of the increase in intracellular calcium concentration ([Ca²⁺]i) and the production of reactive oxygen species (ROS) induced by 5-HT. nih.gov Furthermore, this compound significantly decreases the activation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the subsequent expression of c-fos and c-jun mRNA. nih.gov These findings suggest that this compound's influence on vascular remodeling is linked to its calcium antagonistic and antioxidant properties. nih.gov
Myocardial Cell Responses
In Vitro and In Vivo Effects on Cardiac Contractility
While dihydropyridine calcium channel blockers like nisoldipine are known for their potent effects on vascular smooth muscle, they also exhibit effects on cardiac muscle. drugs.com In vitro studies have demonstrated that nisoldipine has negative inotropic effects, meaning it can decrease the force of myocardial contraction. drugs.com However, in intact anesthetized animals, the vasodilating effect of nisoldipine occurs at doses lower than those that affect cardiac contractility. drugs.com
Studies comparing this compound to nisoldipine suggest that this compound has a higher vascular selectivity, which minimizes negative inotropic and chronotropic (heart rate) effects on the heart. taylorandfrancis.com In one study, this compound was found to have 42% higher vascular selectivity than nisoldipine. Research on human isolated auricular and ventricular muscles has also been conducted to understand the direct actions of these compounds on cardiac tissue contractility. nih.gov
Myocardial Oxygen Supply-Demand Balance Research
The therapeutic benefit of calcium channel blockers in conditions like angina pectoris is largely attributed to their ability to improve the myocardial oxygen supply-demand balance. cvphysiology.comkup.at They achieve this by decreasing myocardial oxygen demand through reductions in afterload, heart rate, and contractility, and by increasing oxygen supply through coronary vasodilation. kup.atmcgill.ca
Research on nisoldipine has shown that it can ameliorate ischemia-induced abnormalities in intracellular calcium handling, which is associated with improved myocardial function during early reperfusion. nih.govcloudfront.net In a study on isovolumic, coronary-perfused ferret hearts, nisoldipine significantly reduced the ischemia-induced rise in both diastolic and systolic intracellular calcium concentrations and accelerated the decline of intracellular calcium during reperfusion. nih.govcloudfront.net This was linked to a significant decrease in ischemic lactate (B86563) production and improved recovery of contractility and relaxation. nih.govcloudfront.net Furthermore, in a pig model of myocardial ischemia, nisoldipine infusion led to a slight increase in coronary artery blood flow during ischemia and a significant increase in post-ischemic blood flow during reperfusion. eur.nl
Antioxidant Properties and Cellular Protective Mechanisms
This compound possesses antioxidant properties that contribute to its cellular protective effects. nih.gov Studies have shown that it can attenuate the production of reactive oxygen species (ROS) in pulmonary artery smooth muscle cells stimulated by 5-HT. nih.gov This antioxidant activity, along with its calcium antagonistic effects, is believed to underlie its ability to suppress the proliferation of these cells. nih.gov
Nisoldipine has also demonstrated antioxidant potency in other experimental models. medchemexpress.comchemsrc.com For instance, it has been shown to inhibit lipid peroxidation. uchile.cl The antioxidant effects of dihydropyridines are considered a potential mechanism for endothelial protection. oup.com Additionally, nisoldipine has been found to prevent the release of inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-6 following liver transplantation in rats, likely by inhibiting the activation of Kupffer cells. frontierspartnerships.org This suggests a broader cellular protective role beyond the cardiovascular system.
Photostability and Structural Integrity Research
A significant advantage of this compound over its ortho-substituted isomer, nisoldipine, is its enhanced photostability. taylorandfrancis.com The meta-position of the nitro group in this compound's chemical structure confers superior resistance to light-induced degradation. google.com Nisoldipine, when exposed to sunlight, can decompose, leading to a loss of drug effect. google.com In contrast, this compound demonstrates greater stability under light exposure, which simplifies its storage and formulation. google.com
Preliminary studies on the photodegradation of nisoldipine have been conducted, highlighting the instability of the compound. core.ac.ukuchile.cl The improved structural integrity of this compound under light is a key feature that distinguishes it from nisoldipine. google.com
Metabolism and Biotransformation Pathways of M Nisoldipine
Hepatic Metabolic Fate
The liver is the primary site for the metabolism of m-Nisoldipine, where it undergoes extensive biotransformation mediated by cytochrome P450 (CYP) enzymes. These reactions are crucial in the clearance and pharmacological activity of the compound.
Identification of Cytochrome P450 Enzyme Isoforms Involved (e.g., CYP2C19, CYP3A4, CYP3A)
Research has identified specific cytochrome P450 isoforms responsible for the metabolism of this compound in human liver microsomes. Studies have shown that CYP3A4 plays a major role in the biotransformation of this compound. nih.govnih.govscielo.brnih.gov Furthermore, investigations using chemical inhibition and cDNA-expressed CYP enzymes have indicated that both CYP2C19 and CYP3A4 are the primary enzymes involved in the metabolism of this compound. nih.gov The involvement of the broader CYP3A subfamily in the metabolism of this compound enantiomers has also been confirmed in rat liver microsomes, where inhibitors of CYP3A showed a significant inhibitory effect on its metabolism. nih.gov
Characterization of Major Metabolites and Structural Elucidation (e.g., dehydrogenation, hydroxylation, ester hydrolysis)
The metabolic breakdown of this compound in the liver results in the formation of several metabolites. A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) identified a total of 10 metabolites in human liver microsome incubations. nih.gov The primary metabolic pathways involved are:
Dehydrogenation: This involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, a common metabolic route for dihydropyridine drugs. nih.govnih.govingentaconnect.com
Hydroxylation: This reaction adds a hydroxyl group to the molecule, a key step in increasing its water solubility for excretion. nih.govnih.govingentaconnect.com
Ester Hydrolysis: The ester side chains of this compound are cleaved by esterase enzymes. nih.govnih.govingentaconnect.com
These reactions can occur individually or in combination, leading to a variety of metabolites.
Stereoselective Metabolism of this compound Enantiomers in Liver Microsomes
This compound exists as a pair of enantiomers, (+)-m-Nisoldipine and (-)-m-Nisoldipine, which exhibit different metabolic fates in the liver. Studies in rat liver microsomes have shown that the metabolism of this compound is stereoselective. nih.gov
An investigation into the in vitro metabolism of these enantiomers revealed that (+)-m-Nisoldipine is more metabolically stable than (-)-m-Nisoldipine . nih.gov This was evidenced by the detection of 18 metabolites for (-)-m-Nisoldipine compared to 16 metabolites for (+)-m-Nisoldipine. nih.gov The metabolic pathways for both enantiomers were found to be similar, involving dehydrogenation, oxidation, and ester hydrolysis. nih.gov The significant inhibitory effect of a CYP3A inhibitor on the metabolism of both enantiomers suggests that this enzyme subfamily is primarily responsible for the observed stereoselective metabolism. nih.gov
Extrahepatic Metabolic Pathways
Beyond the liver, this compound also undergoes biotransformation in the gastrointestinal tract, primarily mediated by the intestinal flora.
Role of Intestinal Flora in Biotransformation (e.g., reduction, oxidation)
The gut microbiota plays a role in the metabolism of this compound enantiomers. An in vitro study using anaerobic incubation with rat intestinal flora demonstrated that both enantiomers are metabolized. The primary metabolic reactions carried out by the intestinal flora are reduction and oxidation .
Metabolite Identification from Intestinal Flora Transformation
The biotransformation of this compound by rat intestinal flora leads to the formation of specific metabolites. A study identified three main metabolites from the incubation of both R- and S-m-Nisoldipine enantiomers with intestinal flora. This indicates that the intestinal flora can metabolize both enantiomers into the same products.
| Metabolite Name | Transformation Pathway |
| 1,4-dihydro-2,6-dimethyl-4-(3-aminophenyl)-3,5-pyridinedicarboxylic acid isobutyl methyl ester | Reduction of the nitro group |
| 1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid isobutyl methyl ester | Oxidation |
| 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | Oxidation |
Table 1: Metabolites of this compound produced by intestinal flora.
Enzyme Kinetics and Metabolic Flux Analysis
The biotransformation of this compound is primarily governed by the kinetics of specific enzyme systems, predominantly the cytochrome P450 (CYP) superfamily. Research into the enzyme kinetics of this compound provides critical insights into its metabolic rate, potential for drug-drug interactions, and the differential metabolism of its enantiomers.
Enzyme Systems and Primary Metabolic Pathways
In vitro studies utilizing human liver microsomes (HLM) have identified CYP3A4 and CYP2C19 as the principal enzymes responsible for the metabolism of this compound. nih.gov The major metabolic pathways involve dehydrogenation of the dihydropyridine core to form the pyridine analog, alongside reactions affecting the side chains, such as hydroxylation and the hydrolysis of ester bonds. nih.gov
Investigations in rat liver microsomes (RLM) similarly point to the CYP3A subfamily as the primary catalyst for this compound metabolism. researchgate.netnih.gov In these studies, inhibitors for other CYP isoforms such as CYP1A1/2, CYP2B1/2, CYP2D, and CYP2C11 did not produce significant inhibitory effects, reinforcing the central role of CYP3A in the biotransformation of this compound in this species. nih.gov Further studies have shown that rat intestinal flora can also metabolize the enantiomers of this compound through reduction and oxidation pathways. ingentaconnect.com
Stereoselective Metabolism
The metabolism of this compound exhibits stereoselectivity, with its two enantiomers being processed at different rates. An in vitro study in rat liver microsomes revealed that (+)-m-Nisoldipine is more metabolically stable than its counterpart, (-)-m-Nisoldipine. nih.gov This was evidenced by the identification of 16 metabolites for the (+)-enantiomer compared to 18 for the (-)-enantiomer, suggesting a slower rate of breakdown for the former. nih.gov The primary metabolic routes for both enantiomers included dehydrogenation, oxidation, and ester hydrolysis. nih.gov
Enzyme Inhibition Kinetics
Nisoldipine (B1678946) has been shown to act as an inhibitor of CYP3A4, a key enzyme in drug metabolism. This inhibitory potential is a crucial factor in predicting drug-drug interactions. Kinetic studies have quantified this effect; for example, nisoldipine was found to inhibit CYP3A4 activity with a half-maximal inhibitory concentration (IC50) of 5.5 μM. biomolther.org Its inhibitory action extends to the metabolism of other therapeutic agents, such as ivacaftor (B1684365), where nisoldipine exhibited mixed-type inhibition in both human and rat liver microsomes. frontiersin.org
The following table summarizes key kinetic parameters of Nisoldipine as an inhibitor of drug metabolism.
| Affected Substrate | Enzyme System | Inhibition Parameter | Value (μM) | Inhibition Type | Source |
|---|---|---|---|---|---|
| Repaglinide (B1680517) Metabolism | CYP3A4 | IC50 | 5.5 | Not Specified | biomolther.org |
| Lacosamide Metabolism | Rat Liver Microsomes | IC50 | 3.412 | Mixed | frontiersin.org |
| Ivacaftor Metabolism | Rat Liver Microsomes | IC50 | 6.20 | Mixed | frontiersin.org |
| Ki | 3.35 | ||||
| Ivacaftor Metabolism | Human Liver Microsomes | IC50 | 6.94 | Mixed | frontiersin.org |
| Ki | 3.92 |
Metabolic Flux
While detailed quantitative metabolic flux analysis for this compound is not extensively documented in the available literature, the identified metabolic pathways and the number of metabolites provide a qualitative understanding of its metabolic flow. The primary routes of biotransformation are dehydrogenation and side-chain modifications. nih.gov The stereoselective nature of its metabolism, where the (+)-enantiomer is cleared more slowly than the (-)-enantiomer, indicates a differential metabolic flux for each chiral form. nih.gov A study in human liver microsomes successfully characterized a total of 10 metabolites, illustrating the key transformation products resulting from enzymatic processes. nih.gov
The table below details the number of metabolites identified for this compound's enantiomers in rat liver microsomes.
| Enantiomer | Biological Matrix | Number of Metabolites Detected | Source |
|---|---|---|---|
| (-)-m-Nisoldipine | Rat Liver Microsomes | 18 | nih.gov |
| (+)-m-Nisoldipine | Rat Liver Microsomes | 16 | nih.gov |
Pharmacokinetic Profile and Disposition of M Nisoldipine
Absorption Dynamics and Bioavailability Assessment
m-Nisoldipine is characterized by its rapid absorption following oral administration. researchgate.net However, it undergoes extensive first-pass metabolism, primarily in the gut wall and liver, which significantly limits its systemic availability. drugbank.comdrugs.comnih.gov Consequently, the absolute bioavailability of this compound is low, estimated to be around 5%. drugbank.comdrugs.comnih.govfda.govfda.gov This pre-systemic metabolism is noted to decrease from the proximal to the distal parts of the intestine. drugbank.comdrugs.comfda.govfda.gov
Pharmacokinetic studies have shown that after oral administration, peak plasma concentrations (Cmax) are typically reached within 1.5 to 2.0 hours. The presence of food, particularly high-fat meals, can have a pronounced effect on the absorption of certain formulations, leading to a significant increase in Cmax while decreasing the total exposure (AUC). fda.govfda.gov
After oral administration, the concentration of the pharmacologically active (+)-nisoldipine enantiomer is found to be approximately six times higher than that of the inactive (-)-nisoldipine enantiomer. fda.govnih.gov
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Absolute Bioavailability | ~5% drugbank.comdrugs.comnih.govfda.govfda.gov |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours |
| Enantiomer Plasma Concentration Ratio ((+)/(-)) | ~6 fda.govnih.gov |
Distribution Characteristics in Biological Tissues and Fluids
The distribution of this compound throughout the body is a key factor in its pharmacological action. This section explores its movement into various tissues and its interaction with plasma proteins.
Stereoselective Tissue Distribution Studies
Studies in rats have investigated the tissue distribution of this compound's enantiomers, R-(-)-m-nisoldipine and S-(+)-m-nisoldipine. researchgate.netnih.gov Following administration, high concentrations of both enantiomers were observed in the small intestine, lung, liver, and spleen. researchgate.netnih.gov Interestingly, the distribution did not show significant differences between the two enantiomers in most tissues, suggesting they may have similar potency in this regard in rats. researchgate.netnih.gov
The presence of this compound in the brain, albeit in small quantities, indicates that it can cross the blood-brain barrier. nih.govnih.gov The notable distribution to the lungs and brain suggests the lipophilic nature of the compound. nih.gov
Plasma Protein Binding Dynamics
This compound exhibits a very high degree of binding to plasma proteins, with over 99% of the drug being bound. drugbank.comfda.govnih.gov This extensive binding means that less than 1% of the drug is in its unbound, pharmacologically active form in the plasma over a concentration range of 100 ng/mL to 10 mcg/mL. fda.govnih.gov This high level of protein binding is a critical determinant of its pharmacokinetic profile, influencing its distribution and elimination.
Elimination and Excretion Mechanisms
The body eliminates this compound primarily through extensive metabolism, followed by the excretion of its metabolites. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, is believed to play a major role in its metabolism, similar to other dihydropyridines. drugbank.comdrugs.comwikipedia.org
The primary metabolic pathway appears to be the hydroxylation of the isobutyl ester. drugbank.comfda.govfda.gov This results in the formation of several metabolites, with five major ones being identified in the urine. drugbank.comfda.govfda.gov One of these, a hydroxylated derivative of the side chain, is found in plasma at concentrations comparable to the parent compound and possesses about 10% of the pharmacological activity. fda.govfda.gov
Following metabolism, the byproducts are predominantly excreted in the urine, accounting for 60-80% of an oral dose. drugbank.comdrugs.commedscape.com Only trace amounts of unchanged this compound are found in the urine, highlighting the efficiency of its metabolic clearance. drugbank.comfda.govfda.gov The terminal elimination half-life of this compound ranges from approximately 7 to 13.7 hours. nih.govfda.govfda.govnih.gov
Enterohepatic Recirculation Phenomena
Evidence from pharmacokinetic studies suggests that this compound and its enantiomers may undergo enterohepatic recirculation. researchgate.netnih.gov This phenomenon is characterized by the appearance of double peaks in the plasma concentration-time profile. researchgate.net After oral administration, an initial peak concentration is observed, followed by a second peak a few hours later. nih.gov
Chiral Inversion of this compound Metabolites
Chiral inversion is a process where one enantiomer of a chiral drug is converted into its opposite enantiomer in the body. wuxiapptec.com While direct chiral inversion of the parent this compound molecule is not a primary focus in the provided literature, the stereoselective metabolism of its enantiomers is a critical aspect of its disposition. ijpsonline.com
The metabolism of chiral drugs can be stereoselective, meaning that the two enantiomers may be metabolized at different rates and through different pathways. wuxiapptec.com For this compound, in vitro studies using rat liver microsomes have shown that (+)-m-nisoldipine is more metabolically stable than (-)-m-nisoldipine. researcher.life The metabolic pathways identified for this compound enantiomers include dehydrogenation, oxidation, and ester hydrolysis. researcher.life The differences in the metabolic rates of the enantiomers can lead to different plasma concentrations and potentially different pharmacological effects. wuxiapptec.comijpsonline.com
Drug Drug and Drug Host Interaction Studies of M Nisoldipine
Modulation of Cytochrome P450 Enzyme Activities
m-Nisoldipine's interaction with the cytochrome P450 (CYP) system, a critical family of enzymes for drug metabolism, has been a subject of significant research. Nisoldipine (B1678946) is identified as a substrate for the CYP3A4 isoenzyme, which predisposes it to interactions with other drugs that inhibit or induce this enzyme. wikipedia.orgfda.gov
In Vitro Inhibition and Induction Studies on CYP Isoforms
In vitro studies using human liver microsomes (HLM) and rat liver microsomes (RLM) have demonstrated that nisoldipine acts as an inhibitor of CYP3A4 activity. Research has shown that nisoldipine inhibits CYP3A4 in a concentration-dependent manner. biomolther.org One study determined the half-maximal inhibitory concentration (IC50) value for nisoldipine on CYP3A4 to be 5.5 μM. biomolther.org
Further investigations into its interaction with the metabolism of ivacaftor (B1684365), a known CYP3A4 substrate, revealed that nisoldipine inhibits its metabolism with an IC50 of 9.10 μM in HLM and 6.55 μM in RLM. pharmgkb.org In contrast, studies investigating the metabolism of this compound enantiomers in rat liver microsomes found that while a CYP3A inhibitor had a significant effect, inhibitors for CYP1A1/2, CYP2B1/2, CYP2D, and CYP2C11 did not show obvious inhibitory effects.
| System | Substrate | Inhibitor | IC50 Value | Reference |
| Recombinant CYP3A4 | - | Nisoldipine | 5.5 μM | biomolther.org |
| Human Liver Microsomes (HLM) | Ivacaftor | Nisoldipine | 9.10 μM | pharmgkb.org |
| Rat Liver Microsomes (RLM) | Ivacaftor | Nisoldipine | 6.55 μM | pharmgkb.org |
In Vivo Effects on Rat Hepatic CYP Activities (e.g., CYP1A2, CYP2C11, CYP2D1, CYP3A1)
Systemic in vivo studies in rats have been conducted to evaluate the effects of this compound on the activities and mRNA expression of several CYP isoforms. In one such study, rats were administered this compound at doses of 2.5, 5, and 12.5 mg/kg for 15 consecutive days. The activities of CYP1A2, CYP2C11, CYP2D1, and CYP3A1 were then assessed using a cocktail of probe drugs.
The results indicated that the high dose (12.5 mg/kg) of this compound had significant effects on all four tested CYP enzymes. The middle dose (5 mg/kg) showed significant effects on CYP2C11. However, at low and middle doses, no significant effects were observed for CYP1A2 and CYP2D1. These findings were complemented by RT-qPCR analysis, which measured the corresponding mRNA expression levels of these enzymes in the rat liver, providing further evidence for the potential of this compound to modulate CYP enzyme activity in vivo.
Mechanistic Investigations of CYP-Mediated Interactions
The primary mechanism for CYP-mediated interactions involving nisoldipine is its role as both a substrate and an inhibitor of CYP3A4. wikipedia.org The inhibition of ivacaftor metabolism by nisoldipine has been characterized as a mixed type of non-competitive and competitive inhibition in both human and rat liver microsomes. pharmgkb.orgnih.gov This dual mechanism suggests that nisoldipine can bind to both the active site of the CYP3A4 enzyme (competing with other substrates) and to an allosteric site (non-competitively), altering the enzyme's conformation and efficiency. This competitive inhibition of CYP3A4 is a key factor in its drug-drug interactions. nih.gov
P-glycoprotein Interaction Studies
P-glycoprotein (P-gp) is an efflux transporter that plays a crucial role in drug absorption and distribution. Studies have identified nisoldipine as a substrate and an inhibitor of P-gp. biomolther.orgresearchgate.net
Research using MCF-7/ADR cells, which overexpress P-gp, demonstrated that nisoldipine significantly inhibits P-gp activity. In these experiments, nisoldipine enhanced the cellular accumulation of rhodamine-123, a known P-gp substrate, in a concentration-dependent manner. biomolther.org This inhibition of the P-gp efflux pump can lead to increased intracellular concentrations and enhanced oral bioavailability of co-administered drugs that are also P-gp substrates. biomolther.org This mechanism is believed to contribute to some of nisoldipine's observed drug interactions, including its effect on repaglinide (B1680517) and ivacaftor. biomolther.orgnih.gov
Interactions with Co-Administered Therapeutic Agents (e.g., Ivacaftor, Beta-blockers, Diuretics)
Given its metabolism and transport characteristics, this compound has the potential to interact with various therapeutic agents.
Ivacaftor : Ivacaftor, a drug for cystic fibrosis, is primarily metabolized by CYP3A4. pharmgkb.org Co-administration with nisoldipine has been shown to inhibit ivacaftor's metabolism. In vivo studies in rats demonstrated that nisoldipine significantly increased the systemic exposure (AUC) of ivacaftor and decreased its clearance. nih.gov The metabolite-to-parent drug ratio for ivacaftor was significantly reduced in the presence of nisoldipine, confirming a potent inhibitory interaction. nih.gov The mechanism is attributed to the mixed competitive/non-competitive inhibition of CYP3A4 by nisoldipine. pharmgkb.orgnih.gov
Beta-blockers : The interaction between nisoldipine and beta-blockers such as propranolol (B1214883) and atenolol (B1665814) has been investigated. One clinical study found that nisoldipine significantly altered the pharmacokinetics of both beta-blockers. nih.govnih.gov Co-administration led to an increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of propranolol, and an increase in the Cmax of atenolol. nih.govnih.gov This effect was suggested to be related to nisoldipine's vasodilator action causing changes in liver blood flow, which would affect the hepatic extraction of these drugs. nih.govnih.gov However, other sources state that pharmacokinetic interactions between nisoldipine and these beta-blockers were variable and not significant. fda.govdrugs.comfda.govrxlist.com From a pharmacodynamic perspective, the combinations led to slightly enhanced blood pressure reduction. nih.govnih.gov Propranolol was also found to attenuate the reflex tachycardia that can be induced by nisoldipine. fda.govdrugs.comfda.gov
| Beta-Blocker | Effect of Co-administration with Nisoldipine | Reference |
| Propranolol | ~50% increase in Cmax, ~30% increase in AUC | nih.govnih.gov |
| Atenolol | ~20% increase in Cmax | nih.govnih.gov |
Diuretics : Nisoldipine itself exhibits a mild diuretic effect, though its primary antihypertensive action is through vasodilation. fda.govdrugs.com It has been used safely in combination with diuretics. drugs.comrxlist.comnih.gov The interactions are primarily pharmacodynamic, with the potential for additive effects on blood pressure. The risk of adverse effects may be increased when nisoldipine is combined with certain diuretics like amiloride (B1667095) or bumetanide. drugbank.com
Dietary and Herb-Drug Interactions (e.g., Grapefruit Juice)
One of the most well-documented interactions with nisoldipine involves grapefruit juice. Concomitant consumption of grapefruit juice can significantly increase the plasma concentrations and bioavailability of nisoldipine. mims.com
This interaction is caused by components in grapefruit juice, primarily furanocoumarins like bergamottin, which are potent inhibitors of the CYP3A4 enzyme in the intestinal wall. wikipedia.org This inhibition reduces the extensive presystemic (first-pass) metabolism of nisoldipine, leading to a much larger amount of the drug entering systemic circulation. drugs.com Studies have reported substantial increases in nisoldipine's maximum concentration and AUC when taken with grapefruit juice. This can lead to a more pronounced reduction in blood pressure and an increased incidence of side effects. drugs.com The effect of grapefruit juice on CYP3A4 is long-lasting, and it is recommended to avoid its consumption for at least three days before taking nisoldipine to prevent this interaction.
Structure Activity Relationship Sar and Computational Chemistry of M Nisoldipine
Correlating Molecular Structural Features with Pharmacological Activity
The structure-activity relationship (SAR) of dihydropyridines like m-nisoldipine reveals that specific structural components are crucial for their calcium channel blocking activity. The 1,4-dihydropyridine (B1200194) ring is the fundamental pharmacophore. uchile.cl
Key structural features influencing the pharmacological activity of dihydropyridines include:
The 4-Aryl Ring: An aryl group at the 4-position of the dihydropyridine (B1217469) ring is a primary requirement for optimal activity. researchgate.net The substitution pattern on this phenyl ring, such as the meta position of the nitro group in this compound, influences the molecule's potency. nih.gov
Ester Substituents at C3 and C5: The nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring significantly affects activity. uchile.clresearchgate.net Variations in these ester groups can alter potency and tissue selectivity. nih.gov Hydrolysis of these ester groups leads to a loss of therapeutic activity. uchile.cl
Substituents at C2 and C6: Typically, short alkyl chains, like the methyl groups in this compound, at these positions are important for activity. uchile.cl
Studies have shown a strong correlation between these structural features and the ability to block L-type calcium channels. researchgate.net For instance, the presence of electron-withdrawing groups on the phenyl ring at the 4-position can impact the binding activity to the receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For dihydropyridine calcium channel blockers, QSAR studies have been instrumental in understanding the structural requirements for their pharmacological effect and in designing new, more potent analogs. dergipark.org.trtandfonline.com
These models often employ various molecular descriptors to quantify the physicochemical properties of the molecules. dergipark.org.tr Common descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges. The electronic properties of the aromatic ring substituent are known to be important. nih.gov
Lipophilicity Descriptors: These relate to the molecule's solubility and ability to cross cell membranes. Lipophilicity is a key factor in the potency of nifedipine (B1678770) analogues. nih.gov
Steric Descriptors: These describe the size and shape of the molecule.
Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used to build QSAR models for dihydropyridines. dergipark.org.trdergipark.org.tr These models have shown that a combination of electronic, lipophilic, and steric factors governs the calcium channel blocking activity. nih.gov For example, one 2D-QSAR study on 1,4-dihydropyridines identified that a descriptor related to the count of double-bonded atoms separated from a chlorine atom positively contributed to biological activity, while the induced dipole moment along the X-axis was inversely proportional to the activity. jocpr.com Such models can predict the activity of new compounds and guide the synthesis of more effective drugs. jocpr.comtandfonline.com
Table 1: Examples of Descriptor Types Used in QSAR Models for Dihydropyridines
| Descriptor Type | Description | Relevance to Activity |
|---|---|---|
| Electronic | Describes charge distribution and electronic influence of substituents. | The electronic nature of the substituent on the 4-phenyl ring is crucial for potency. nih.gov |
| Lipophilicity | Quantifies the molecule's affinity for fatty environments. | Influences the compound's ability to reach the receptor site within the cell membrane. nih.gov |
| Steric | Relates to the three-dimensional size and shape of the molecule. | The conformation of the dihydropyridine ring and the size of substituents affect receptor binding. nih.gov |
| Topological | Numerical representation of molecular structure and branching. | Can capture subtle structural features that influence activity. jocpr.com |
Stereochemical Influences on Pharmacological Efficacy and Selectivity
Nisoldipine (B1678946) is a chiral molecule and is administered as a racemic mixture. nih.gov The presence of a chiral center at the C4 position of the dihydropyridine ring means it exists as two enantiomers (mirror-image isomers). researchgate.net It is well-established that the pharmacological activity of dihydropyridine calcium channel blockers is stereoselective, with one enantiomer often being significantly more potent than the other. researchgate.netnih.gov
For nisoldipine, the (+)-enantiomer is the active form. drugs.comfda.gov Following oral administration, the plasma concentration of the active (+)-nisoldipine is approximately six times higher than that of the inactive (-)-nisoldipine enantiomer. drugs.comfda.gov This is due to highly stereoselective metabolism. nih.govijpsonline.com
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational methods that predict the preferred orientation of a ligand when bound to a receptor and simulate the movement of atoms in the complex over time. nih.govresearchgate.net These techniques provide valuable insights into the specific interactions between drugs like this compound and their target, the L-type calcium channel. dergipark.org.trpatsnap.com
Molecular docking studies have been used to analyze the binding energies and interaction types between dihydropyridine derivatives and the calcium channel. dergipark.org.trdergipark.org.tr These studies help to rationalize the observed SAR and predict the activity of new compounds. For example, a recent study on nisoldipine analogues used molecular docking to identify a lead compound with a strong docking score of -8.0 kcal/mol, indicating a favorable binding interaction. nih.govpatsnap.com
MD simulations can then be used to assess the stability of the ligand-receptor complex predicted by docking. nih.govresearchgate.netpatsnap.com These simulations confirm whether the ligand remains stably bound in the receptor's binding pocket. researchgate.net For L-type calcium channels, the binding site for dihydropyridines is thought to involve transmembrane segments IIIS5, IIIS6, and IVS6 of the α1 subunit. nih.gov Docking and MD simulations can help to visualize how this compound fits into this binding pocket and which amino acid residues are critical for its binding affinity.
Preclinical Efficacy and Pharmacodynamic Investigations of M Nisoldipine
Cardiovascular System Research
Preclinical research has extensively used spontaneously hypertensive rats (SHR) as a primary model to investigate the antihypertensive properties of m-Nisoldipine. In these models, the compound has demonstrated a significant capacity to prevent the typical development of hypertension.
Long-term studies involving the administration of this compound to young SHR effectively blocked the expected rise in blood pressure. In one key study, SHR treated with this compound from the age of 8 weeks maintained normal blood pressure levels throughout a 60-week treatment period, in stark contrast to untreated SHR, whose systolic blood pressure exceeded 220 mm Hg and continued to rise. The antihypertensive action is thought to be related to this compound's ability to suppress an abnormal "postcontraction tone" observed in the arteries of SHR, a mechanism potentially more significant than its direct vasodilating effect. This is achieved by normalizing the response of the arterial smooth muscle to depolarization.
| Age of SHR (weeks) | Systolic Blood Pressure (mm Hg) - Untreated Control Group | Systolic Blood Pressure (mm Hg) - this compound Treated Group |
|---|---|---|
| 8 | ~160 | ~120 |
| 18 | >220 | ~125 |
| 58 | ~250 | ~130 |
| 68 | ~200 ("decapitated hypertension") | ~130 |
A crucial consequence of chronic hypertension is the development of cardiac and aortic hypertrophy, a maladaptive increase in tissue mass. Preclinical investigations have shown that this compound not only prevents hypertension but also attenuates the associated hypertrophy of cardiovascular tissues in animal models.
In studies using spontaneously hypertensive rats (SHR), chronic treatment with this compound was found to prevent the development of cardiac hypertrophy that occurred in the untreated, hypertensive control group. Furthermore, this compound demonstrated a therapeutic effect in older SHR that had already developed manifest cardiac failure, where it led to a reduction in existing cardiac hypertrophy. This suggests that the compound can contribute to the regression of established pathological tissue remodeling. The mechanism is directly linked to its ability to control blood pressure, thereby reducing the chronic pressure overload on the heart and aorta that drives the hypertrophic response.
| Parameter | Animal Group | Untreated Control | This compound Treated |
|---|---|---|---|
| Heart Weight / Body Weight (mg/g) | Wistar-Kyoto (WKY) - Normotensive Control | 2.78 ± 0.05 | 2.71 ± 0.07 |
| Spontaneously Hypertensive Rat (SHR) | 4.01 ± 0.12 | 3.09 ± 0.06 |
The anti-anginal and anti-ischemic potential of this compound is founded on its potent pharmacodynamic properties, specifically its ability to induce systemic and coronary vasodilation. nih.gov By relaxing the smooth muscle of coronary arteries, this compound increases coronary blood supply in excess of myocardial oxygen demand. nih.gov This fundamental mechanism has been explored in preclinical animal models of myocardial ischemia.
In a canine model where ischemic injury was induced by occlusion of the left anterior descending coronary artery, pretreatment with this compound demonstrated significant protective effects. nih.gov The compound was shown to suppress the sharp increase in serum creatine (B1669601) phosphokinase activity, a key biomarker of muscle damage following reperfusion. nih.gov Additionally, it prevented ischemia-induced myocardial hemorrhage. nih.gov Mechanistically, this compound was found to abolish the ischemia-induced decrease in sarcolemmal phospholipids, suggesting it protects the integrity of the cardiac cell membrane by potentially inhibiting the calcium-mediated activation of membrane phospholipases. nih.govnih.gov
| Observed Effect | Finding in Ischemic Model | Finding with this compound Pretreatment |
|---|---|---|
| Serum Creatine Phosphokinase (CPK) Activity | Greatly increased after reperfusion | Increase was significantly suppressed nih.gov |
| Myocardial Hemorrhage | Observed post-ischemia | Prevented nih.gov |
| Sarcolemmal Phospholipid Content | Significantly decreased in ischemic area | Decrease was abolished nih.gov |
| Premature Ventricular Contractions | Observed post-ischemia | Prevented nih.gov |
Research on Non-Cardiovascular Therapeutic Potentials
Recent preclinical research has identified a novel therapeutic potential for this compound as an antiviral agent, specifically against the Influenza A virus (IAV). Studies have shown that this compound can potently inhibit infection by multiple strains of IAV in vitro.
The mechanism of this antiviral action has been pinpointed to the early stages of the viral life cycle. Mechanistic investigations revealed that this compound impairs the internalization, or endocytosis, of the influenza virus into host cells. It does not, however, affect later stages such as the transcription and replication of the IAV genome. This inhibitory action is linked to its primary function as a calcium channel blocker; the voltage-dependent Ca2+ channel Cav1.2 has been identified as critical for IAV entry into cells. By blocking this channel, this compound inhibits the influx of calcium required for viral internalization. These findings position this compound as a potential lead compound for the development of new antiviral drugs that target viral entry.
| Research Question | Key Finding |
|---|---|
| Efficacy against Influenza A Virus (IAV) | Potently inhibits infection with multiple IAV strains. |
| Mechanism of Action | Inhibits the internalization (endocytosis) of the virus into host cells. |
| Stage of Viral Life Cycle Affected | Early stage (viral entry). |
| Effect on Viral Replication/Transcription | No inhibitory effect observed. |
| Molecular Target | Inhibition of voltage-dependent Ca2+ channel Cav1.2, impairing calcium influx. |
The role of L-type voltage-sensitive calcium channels in the pathophysiology of stress-related disorders has prompted investigation into the neuroprotective potential of channel blockers like this compound. A preclinical study specifically investigated the efficacy of this compound in a mouse model of post-traumatic stress disorder (PTSD). nih.gov
In this model, trauma was induced using an electric foot-shock paradigm followed by situational reminders. nih.gov This protocol produced distinct behavioral alterations and a decrease in serum corticosterone (B1669441) levels, mimicking aspects of the disorder in humans. nih.gov The administration of this compound was found to significantly attenuate the foot-shock-induced behavioral changes, including anxiety and fear responses. nih.gov Furthermore, the compound normalized the reduced corticosterone levels observed in the traumatized animals. nih.gov These findings suggest this compound produces beneficial neuroprotective effects by re-establishing behavioral and biochemical homeostasis following a traumatic event in this animal model. nih.gov Research on other L-type calcium channel blockers, such as nimodipine, has also shown protection against stress-induced morphological brain changes in animal models, supporting the therapeutic potential of this compound class in neuroprotection. nih.gov
| Parameter | Effect of Foot-Shock Trauma | Effect of this compound Administration |
|---|---|---|
| Behavioral Alterations (e.g., anxiety, fear response) | Significant behavioral changes observed | Significantly attenuated trauma-induced changes |
| Serum Corticosterone Levels | Decreased | Normalized corticosterone levels |
Hepatoprotective Investigations (e.g., Alcoholic Hepatitis Models)
Currently, there is a notable absence of published preclinical studies specifically investigating the hepatoprotective effects of this compound in animal models of alcoholic hepatitis. The primary focus of research on Nisoldipine (B1678946) has been its cardiovascular applications. nih.govdrugbank.com
While direct evidence in alcoholic liver disease models is lacking, some clinical observations provide limited insight into the relationship between Nisoldipine and liver function. In long-term therapy, Nisoldipine has been associated with a low incidence of mild and transient elevations in serum aminotransferase or alkaline phosphatase levels. nih.gov These changes were typically asymptomatic and often resolved even with continued use of the medication. nih.gov Importantly, Nisoldipine has not been linked to clinically significant acute liver injury. nih.gov
One study in nine normotensive human volunteers observed that acute administration of Nisoldipine led to a significant increase in apparent liver blood flow. nih.gov However, this effect was attenuated with continued administration and was not significantly different from placebo after four days of treatment. nih.gov Further research is required to determine if these hemodynamic effects could translate into hepatoprotective actions in disease states characterized by compromised hepatic circulation.
Other Emerging Therapeutic Applications
Beyond its established role in managing hypertension and angina pectoris, preclinical evidence suggests a potential therapeutic application for Nisoldipine in renal protection. nih.govdrugbank.comnih.gov A study in a rat model of severe hypertension demonstrated that Nisoldipine offered superior renoprotective effects compared to a beta-blocker (atenolol) and an angiotensin-converting enzyme (ACE) inhibitor (enalapril), despite similar reductions in blood pressure among the treatment groups. nih.gov
In this preclinical model, spontaneously hypertensive rats were administered deoxycorticosterone and a high-salt diet to induce severe hypertension. nih.gov Treatment with Nisoldipine for eight weeks resulted in a significant reduction of renal arteriolar lesions and glomerular sclerosis when compared to both the vehicle-treated control group and the groups receiving atenolol (B1665814) or enalapril. nih.gov Furthermore, only the Nisoldipine-treated group showed a significant improvement in plasma creatinine (B1669602) levels and glomerular filtration rate, key indicators of kidney function. nih.gov
These findings suggest that the renoprotective mechanism of Nisoldipine may extend beyond its primary antihypertensive effect, possibly through direct inhibition of arteriolar damage and subsequent glomerular sclerosis. nih.gov
Table 1: Effects of Nisoldipine on Renal Histology in Severely Hypertensive Rats
| Treatment Group | Renal Arteriolar Lesions (score) | Renal Glomerular Sclerosis (score) |
| Vehicle (Control) | 2.8 ± 0.2 | 2.5 ± 0.3 |
| Atenolol | 1.9 ± 0.3 | 1.8 ± 0.2 |
| Enalapril | 1.7 ± 0.2 | 1.6 ± 0.2 |
| Nisoldipine | 1.1 ± 0.2† | 1.0 ± 0.2† |
Data are presented as mean ± standard error. A lower score indicates less severe pathology. *p < 0.05 vs. Vehicle †p < 0.05 vs. Atenolol and Enalapril (Data adapted from a study on the renoprotective effect of nisoldipine in rats with severe hypertension. nih.gov)
Table 2: Effects of Nisoldipine on Renal Function in Severely Hypertensive Rats
| Treatment Group | Plasma Creatinine (mg/dL) | Glomerular Filtration Rate (mL/min) |
| Vehicle (Control) | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Atenolol | 0.7 ± 0.1 | 0.8 ± 0.1 |
| Enalapril | 0.7 ± 0.1 | 0.9 ± 0.1 |
| Nisoldipine | 0.5 ± 0.1† | 1.2 ± 0.1† |
Data are presented as mean ± standard error. *p < 0.05 vs. Vehicle †p < 0.05 vs. Atenolol and Enalapril (Data adapted from a study on the renoprotective effect of nisoldipine in rats with severe hypertension. nih.gov)
Advanced Analytical Methodologies for M Nisoldipine and Its Metabolites
Development and Validation of Chromatographic Techniques for Bioanalysis
Chromatographic separation is the cornerstone of bioanalysis for m-Nisoldipine, a chiral compound that undergoes extensive metabolism. Various high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods, often coupled with mass spectrometry, have been tailored for specific analytical challenges, from quantification to metabolite identification.
Rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are the gold standard for the quantification of this compound in biological samples. researchgate.net These methods are essential for pharmacokinetic studies, requiring high sensitivity to detect low concentrations of the drug and its metabolites in plasma.
A validated LC-MS/MS method for determining this compound polymorphs in rat plasma utilized a simple single-step protein precipitation with acetonitrile (B52724) for sample pretreatment. nih.gov This approach is a departure from the more complex liquid-liquid extraction procedures often used for 1,4-dihydropyridines. nih.gov The analysis was performed on an API 4000 triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a TurboIonSpray ionization source. nih.gov This method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 0.2 ng/mL and a linear range of 0.2-20 ng/mL. nih.gov
Similarly, a method was developed for the separation and determination of this compound enantiomers in beagle dog plasma. researchgate.netresearchgate.net Samples were prepared by protein precipitation, and chromatographic separation was achieved on a ULTRON ES-OVM column. researchgate.net The validation data confirmed the method's suitability for pharmacokinetic studies, with all parameters meeting the required limits. researchgate.net Another study for the simultaneous determination of this compound and three of its metabolites in rat plasma also employed LC-MS/MS with MRM, achieving a total analysis time of less than 5 minutes per sample. nih.gov
| Parameter | Method for this compound Polymorphs in Rat Plasma nih.gov | Method for this compound Enantiomers in Beagle Dog Plasma researchgate.net | Method for this compound and Metabolites in Rat Plasma nih.gov |
|---|---|---|---|
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction |
| Chromatographic Column | Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm) | ULTRON ES-OVM (150 x 4.6 mm, 5 µm) | Reverse Phase C18 |
| Mobile Phase | Acetonitrile-Water (80:20, v/v) | Methanol-Acetonitrile-Ammonium Acetate (pH 7.0; 2mM) (15:15:70, v/v/v) | Isocratic Mobile Phase |
| Detection | Triple Quadrupole MS (MRM) | LC/MS/MS | Tandem Mass Spectrometry (MRM) |
| LLOQ | 0.2 ng/mL | 0.25 ng/mL | Not specified |
| Linear Range | 0.2–20 ng/mL (r ≥ 0.9982) | 0.25–20 ng/mL (r > 0.995) | Not specified |
As a chiral drug, the enantioselective separation of this compound is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose, often considered superior to HPLC due to its speed, efficiency, and use of environmentally benign solvents. researchgate.netnih.govchromatographyonline.com
Studies comparing SFC and HPLC for the chiral separation of calcium channel antagonists, including nisoldipine (B1678946), have demonstrated the advantages of SFC. nih.gov Using immobilized polysaccharide-based chiral stationary phases like Chiralpak IG and Chiralpak ID, SFC methods provided better resolution and faster separations. nih.gov The chiral recognition mechanism in SFC is governed by interactions such as hydrogen bonding, π-π interactions, and steric effects. researchgate.netnih.gov For the separation of seven common 1,4-dihydropyridines, an SFC method using a Chiralpak IC column with isopropanol (B130326) as a modifier achieved high resolution. researchgate.net SFC is noted for its good separation power, economic benefits, and status as a green technology. researchgate.netnih.gov
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Retention Factor (k) | 1.36–7.30 | 1.03–2.42 |
| Separation Factor (α) | 1.09–1.72 | 1.12–1.35 |
| Resolution (Rs) | 1.16–3.47 | 0.49–2.46 |
| Key Advantages | Quick separation, good separation power, economic, environment-friendly | Established technique |
The identification of metabolites is a complex analytical task that requires high-resolution and high-mass-accuracy instrumentation. UHPLC-Q-TOF-MS is exceptionally well-suited for this purpose, enabling the structural elucidation of unknown metabolites in complex biological matrices. nih.govsemanticscholar.org
This technique was pivotal in investigating the in vitro metabolism of this compound enantiomers in rat liver microsomes. researchgate.netnih.gov The high resolution of the TOF mass analyzer allowed for the determination of the elemental composition of metabolites. ingentaconnect.com The study successfully identified 18 metabolites for (-)-m-Nisoldipine and 16 for (+)-m-Nisoldipine, revealing that the (+)-enantiomer is more metabolically stable. researchgate.netnih.gov The primary metabolic pathways identified were dehydrogenation, oxidation, and ester hydrolysis. nih.gov UHPLC-Q-TOF-MS has also been used to screen for and identify metabolites in rat urine and feces, providing a comprehensive picture of the drug's fate in vivo. semanticscholar.org
Identifying the specific cytochrome P450 (CYP) isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. HPLC coupled with a hybrid triple quadrupole linear ion trap mass spectrometer (Q-TRAP) is a powerful tool for this type of investigation. nih.gov
To evaluate the CYP isoforms involved in this compound metabolism, studies were conducted using rat liver microsomes and various selective CYP enzyme inhibitors. researchgate.netnih.gov The results from the HPLC-Q-TRAP/MS analysis indicated that inhibitors for CYP1A1/2, CYP2B1/2, 2D, and 2C11 had no significant inhibitory effects. researchgate.netnih.gov However, an inhibitor of the CYP3A family markedly reduced the metabolism of both this compound enantiomers, suggesting that CYP3A is the primary enzyme responsible for its metabolism in rat liver microsomes. researchgate.netnih.gov A separate investigation in human liver microsomes using LC-MS/MS with chemical inhibitors and cDNA-expressed CYP enzymes also implicated CYP3A4, along with CYP2C19, as major players in this compound metabolism. nih.gov
Mass Spectrometry Fragmentation Pathway Analysis
Understanding the fragmentation patterns of a parent drug and its metabolites in a mass spectrometer is essential for their structural confirmation. Analysis of these pathways provides evidence for the proposed structures of metabolites identified in bioanalytical studies.
A study that simultaneously determined this compound and three of its metabolites in rat plasma included a detailed analysis of their mass spectrometry fragmentation pathways. nih.govresearchgate.net It was observed that this compound and one of its metabolites could be ionized under both positive and negative electrospray ionization conditions, while two other metabolites could only be ionized in the positive mode. nih.govresearchgate.net For other 1,4-DHP analogues, a common fragmentation characteristic under electron ionization is the complete loss of the substituent at the C-4 position of the dihydropyridine (B1217469) ring. uchile.cl However, this specific behavior was not observed for Nisoldipine itself, indicating that fragmentation is highly dependent on the nature of the C-4 substituent. uchile.cl Another typical fragmentation for 1,4-DHPs is the loss of the ester group at the C-3 position. uchile.cl The elucidation of these pathways is critical for differentiating between various metabolic modifications. unesp.br
Bioanalytical Method Development for Complex Biological Samples (e.g., plasma, liver microsomes, intestinal flora)
The development of robust bioanalytical methods is fundamental to studying the behavior of this compound in various biological environments. The choice of sample preparation, chromatographic conditions, and detection techniques is dictated by the complexity of the matrix and the analytical goal.
Plasma: Methods for quantifying this compound in plasma are well-established, primarily using LC-MS/MS. nih.gov Sample preparation typically involves either protein precipitation with acetonitrile or liquid-liquid extraction to remove proteins and other interfering substances. researchgate.netnih.govnih.gov These methods have been successfully validated and applied to pharmacokinetic studies in rats and dogs. researchgate.netnih.gov
Liver Microsomes: Liver microsomes are a key in vitro system for studying drug metabolism. Investigations of this compound in both human and rat liver microsomes have been performed to identify metabolites and determine the responsible CYP enzymes. nih.govnih.gov These studies utilize advanced techniques like UHPLC-Q-TOF-MS for metabolite identification and LC-MS/MS with specific inhibitors for reaction phenotyping. nih.govnih.gov In human liver microsomes, a total of 10 metabolites were characterized, with major pathways being dehydrogenation and side-chain reactions like hydroxylation and ester hydrolysis. nih.gov
Intestinal Flora: The role of intestinal flora and intestinal metabolism is also an important consideration. While specific studies on this compound and intestinal flora are not detailed, the identification of metabolites in feces after oral administration implies that the compound and/or its metabolites are subject to the environment of the gut, including potential metabolism by intestinal bacteria. semanticscholar.org Methodologies developed for other compounds in intestinal microsomes, which can show significant differences in metabolic activity along the intestine (duodenum, jejunum, ileum, colon), provide a framework for how such studies could be approached for this compound. tandfonline.com
Research on Novel Formulation and Drug Delivery Strategies for M Nisoldipine
Development of Nanoparticle-Based Delivery Systems
Nanotechnology offers a promising avenue to overcome the challenges associated with m-nisoldipine's poor solubility and extensive first-pass metabolism. impactfactor.org By encapsulating the drug within nanocarriers, it is possible to improve its dissolution rate, protect it from degradation, and facilitate its absorption.
Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Bioavailability
Solid lipid nanoparticles (SLNs) are at the forefront of research to improve the oral bioavailability of poorly soluble drugs like nisoldipine (B1678946). impactfactor.org These carriers are composed of solid lipids, which are biocompatible and biodegradable. The encapsulation of nisoldipine within SLNs has been shown to significantly increase its oral bioavailability. researchgate.nettandfonline.com
One study focused on developing nisoldipine-loaded SLNs using a hot homogenization technique followed by ultrasonication. The optimized formulation demonstrated a significant enhancement in oral bioavailability compared to a standard suspension of the drug. researchgate.net Another comparative study evaluated the performance of both SLNs and nanostructured lipid carriers (NLCs) for oral delivery of nisoldipine. The results indicated that both formulations substantially increased the drug's bioavailability, with NLCs showing a slightly greater enhancement. mdpi.com Specifically, the bioavailability of nisoldipine in NLC and SLN formulations was 2.46 and 2.24 times higher, respectively, than that of the free drug. mdpi.com
The mechanism behind this enhanced bioavailability is attributed to several factors, including the small particle size of the nanoparticles, which increases the surface area for dissolution, and the potential for lymphatic absorption, which bypasses the first-pass metabolism in the liver. tandfonline.commdpi.com
Nanostructured Lipid Carriers (NLCs) Design and Optimization
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, designed to overcome some of the limitations of SLNs, such as lower drug loading capacity. nih.gov NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate a higher amount of the drug. mdpi.comnih.gov
In the context of nisoldipine delivery, NLCs have been designed and optimized to further enhance oral bioavailability. tandfonline.com One study detailed the preparation of nisoldipine-loaded NLCs using a hot homogenization-ultrasonication method, with oleic acid as the liquid lipid and trimyristin (B1681580) as the solid lipid. tandfonline.commdpi.com The optimization of the formulation focused on achieving a small particle size, high entrapment efficiency, and controlled drug release. tandfonline.com
The results of this research demonstrated that NLCs provided a 2.46-fold improvement in oral bioavailability compared to a nisoldipine suspension and a 1.09-fold improvement compared to SLNs. tandfonline.commdpi.com This suggests that the unique structure of NLCs offers advantages for the oral delivery of nisoldipine.
Physicochemical Characterization and Stability of Nanoparticles
A thorough physicochemical characterization is crucial for the development of stable and effective nanoparticle formulations. For both SLNs and NLCs loaded with nisoldipine, several key parameters are evaluated.
Particle Size and Polydispersity Index (PDI): The particle size of nisoldipine-loaded SLNs has been reported to be in the range of 150-250 nm, while optimized NLCs have shown a size of approximately 110.4 ± 2.95 nm. tandfonline.comresearchgate.net The PDI, a measure of the size distribution, is typically low, indicating a homogenous population of nanoparticles. ijper.org
Zeta Potential (ZP): The zeta potential is a measure of the surface charge of the nanoparticles and is a critical factor for their stability. Nisoldipine-loaded NLCs have exhibited negative zeta potential values, in the range of -22.6 ± 2.47 to -29.4 ± 2.05 mV, which suggests good physical stability due to electrostatic repulsion between particles. tandfonline.com
Entrapment Efficiency (EE): Entrapment efficiency refers to the percentage of the drug that is successfully encapsulated within the nanoparticles. For nisoldipine-loaded SLNs, EE has been reported to be over 80%, while optimized NLCs have achieved an impressive EE of 97.07 ± 2.27%. tandfonline.comresearchgate.net
Stability: Stability studies are conducted to ensure that the nanoparticles maintain their physicochemical properties over time. Studies have shown that optimized nisoldipine SLN formulations remain stable under accelerated conditions (30 ± 2ºC / 65 ± 5% RH for 90 days) with no significant changes in particle size or entrapment efficiency. researchgate.net Lyophilization, or freeze-drying, with cryoprotectants like mannitol, is also employed to enhance the long-term stability of NLC preparations. ijper.org
Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) are used to determine the physical state of the drug within the lipid matrix. For nisoldipine-loaded NLCs, these studies have revealed that the drug is converted to an amorphous form, which can contribute to enhanced solubility and dissolution. tandfonline.com
Transdermal Delivery System Research (e.g., SLN-Loaded Patches)
Transdermal drug delivery offers an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism, which are major hurdles for the oral delivery of nisoldipine. ijper.orgmedwinpublishers.com Researchers have explored the development of transdermal patches containing nisoldipine-loaded SLNs to provide a sustained and controlled release of the drug. medwinpublishers.com
In one study, SLNs were prepared using a hot homogenization and ultrasonication method and then incorporated into a matrix-type transdermal patch. medwinpublishers.com The physicochemical compatibility of the drug and polymers was confirmed using DSC and Fourier Transform Infrared Spectroscopy (FTIR). medwinpublishers.com The SLN-loaded transdermal patches were developed successfully, and in vivo studies in rats showed a considerable increase in bioavailability compared to a marketed oral formulation. medwinpublishers.com This increase was attributed to the avoidance of first-pass metabolism. medwinpublishers.com Another study also reported the successful formulation of nisoldipine-loaded SLNs and NLCs incorporated into hydrogels for transdermal application, with the aim of increasing bioavailability. ijper.org
Sublingual Delivery System Development (e.g., Solid Dispersion-Based Films)
Sublingual delivery, where the drug is absorbed through the mucosal membranes under the tongue, is another strategy to bypass first-pass metabolism and improve the bioavailability of drugs like nisoldipine. mdpi.com Research has focused on the development of solid dispersion-based sublingual films of nisoldipine. mdpi.comdntb.gov.ua
In a recent study, nisoldipine solid dispersions were prepared using a solvent evaporation method with Soluplus® as a carrier to improve the drug's aqueous solubility. mdpi.comdntb.gov.ua These solid dispersions were then formulated into bioadhesive sublingual films using the solvent casting technique with hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and a plasticizer. mdpi.comdntb.gov.ua The resulting films were found to be clear and have uniform content. mdpi.com
The optimized sublingual film, composed of HPMC E5, demonstrated rapid disintegration (28.66 ± 3.05 seconds) and near-complete drug release (94.24 ± 1.22%) within 30 minutes. mdpi.com These findings highlight the potential of rapidly dissolving bioadhesive sublingual films to overcome the bioavailability challenges associated with the oral administration of nisoldipine. mdpi.com
In Vitro Drug Release and Permeation Studies of Advanced Formulations
In vitro studies are essential for evaluating the performance of novel drug delivery systems before proceeding to in vivo testing. These studies provide valuable insights into the drug release kinetics and permeation characteristics of the formulations.
Nanoparticle Formulations: In vitro release studies of nisoldipine-loaded SLNs and NLCs have consistently demonstrated a sustained or prolonged release profile compared to the free drug. impactfactor.orgtandfonline.com For instance, one study showed that free nisoldipine released about 70% of the drug within the first 2 hours, whereas SLN formulations exhibited a more controlled release over 8 hours. impactfactor.org The release kinetics from SLNs have been described by models such as the Higuchi and Korsmeyer-Peppas models, suggesting a release mechanism involving both diffusion and matrix erosion. researchgate.net In a comparative study, NLCs showed over 90% drug release after 300 minutes, compared to 65% for SLNs. mdpi.com
Transdermal Patches: In vitro permeation studies of SLN-loaded transdermal patches are typically conducted using Franz diffusion cells. These studies have shown that the patches provide a sustained release of nisoldipine over 24 hours. ijper.org One study reported that a patch containing 8% citral (B94496) as a penetration enhancer showed 96.5% drug release and a high flux. medwinpublishers.com
Sublingual Films: For solid dispersion-based sublingual films, in vitro dissolution studies are performed to assess the rate and extent of drug release. An optimized film formulation of nisoldipine demonstrated near-complete drug release of 94.24 ± 1.22% in just 30 minutes, indicating rapid dissolution which is desirable for sublingual absorption. mdpi.com
Strategies to Circumvent Presystemic Metabolism
Nisoldipine, a calcium channel blocker, exhibits low oral bioavailability, estimated to be less than 5%, primarily due to extensive first-pass metabolism in the gut wall and liver. tandfonline.comijper.orgtandfonline.com It is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme and P-glycoprotein, which significantly contributes to its presystemic clearance. tandfonline.comuobaghdad.edu.iqresearchgate.net To enhance its therapeutic efficacy, various novel formulation and drug delivery strategies have been researched to circumvent this extensive presystemic metabolism. These strategies primarily focus on altering the absorption pathway of the drug, thereby bypassing the metabolic hotspots in the gastrointestinal tract and liver.
One of the most explored avenues is the use of lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can facilitate the lymphatic transport of drugs, a pathway that drains into the systemic circulation while avoiding the portal vein and subsequent first-pass hepatic metabolism. tandfonline.commdpi.comnih.gov The lipophilic nature of nisoldipine makes it a suitable candidate for incorporation into these lipid nanoparticles. tandfonline.comnih.gov
Another significant approach involves the development of sublingual delivery systems. researchgate.netmdpi.comresearchgate.net The sublingual route offers rapid absorption directly into the systemic circulation through the dense network of blood vessels under the tongue, thus bypassing the gastrointestinal tract and the liver. researchgate.net
Furthermore, self-nanoemulsifying drug delivery systems (SNEDDS) and proliposomes have been investigated. nih.govnih.govnih.gov SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids. nih.govresearchgate.net This in-situ formation of nano-sized droplets can enhance drug solubilization and absorption, potentially through the lymphatic system. nih.govnih.gov
Lipid-Based Nanoformulations: SLNs and NLCs
Solid lipid nanoparticles (SLNs) and the second-generation nanostructured lipid carriers (NLCs) have emerged as promising strategies to improve the oral bioavailability of poorly water-soluble drugs like nisoldipine. tandfonline.com These nanoparticles can be taken up by the lymphatic system, thereby avoiding the first-pass metabolism. tandfonline.commdpi.com
In one comparative study, both nisoldipine-loaded SLNs and NLCs were developed and evaluated. tandfonline.com The NLCs were formulated using a blend of a solid lipid (trimyristin) and a liquid lipid (oleic acid), while the SLNs contained only the solid lipid. tandfonline.commdpi.com The inclusion of a liquid lipid in the NLC structure creates a less ordered, imperfect lipid matrix, which can accommodate a higher amount of the drug and potentially prevent its expulsion during storage. ijper.org
Pharmacokinetic studies in rats demonstrated a significant improvement in the oral bioavailability of nisoldipine when formulated as SLNs and NLCs compared to a drug suspension. tandfonline.com The NLC formulation showed a 2.46-fold increase in bioavailability, while the SLN formulation resulted in a 2.24-fold increase compared to the free drug. mdpi.com Moreover, the NLCs demonstrated a 1.09-fold higher bioavailability compared to the SLNs. tandfonline.commdpi.com The mean residence time and half-life of nisoldipine in both SLN and NLC formulations were nearly doubled compared to the free drug, indicating a prolonged release profile. mdpi.com
| Formulation | Maximum Plasma Concentration (Cmax) (µg/mL) | Area Under the Curve (AUC) (µg/mL/h) | Relative Bioavailability Increase (vs. Suspension) |
| Nisoldipine Suspension | 7.01 | 44.13 | - |
| Nisoldipine-SLNs | 11.94 | 96.15 | 2.24-fold |
| Nisoldipine-NLCs | 12.27 | 97.07 | 2.46-fold |
This table presents a summary of pharmacokinetic parameters from a comparative study of nisoldipine-loaded SLNs and NLCs versus a nisoldipine suspension. tandfonline.commdpi.comnih.gov
The enhanced bioavailability is attributed to the nanosized particles adhering to the gastrointestinal membrane, which increases the residence time, and the presence of surfactants that enhance permeability. nih.gov Crucially, the lipid components promote lymphatic uptake, which is a key mechanism for bypassing first-pass metabolism. tandfonline.comnih.gov
Transdermal and Sublingual Delivery Systems
To completely avoid the gastrointestinal tract, transdermal and sublingual delivery routes have been explored for nisoldipine. A study involving the development of SLN-loaded transdermal patches showed a considerable increase in bioavailability compared to a marketed oral formulation. medwinpublishers.com The relative bioavailability of the optimized transdermal patch was found to be 2.52 times higher than the oral tablet, an effect attributed to the avoidance of first-pass metabolism. medwinpublishers.com
Sublingual delivery offers another effective non-invasive route. Research has focused on formulating fast-disintegrating tablets and sublingual films. researchgate.netmdpi.com One study developed sublingual tablets using pullulan as a solubility enhancer and chitosan (B1678972) to reduce the flushing action of saliva. researchgate.net Another approach involved the development of sublingual films based on solid dispersions of nisoldipine with Soluplus® to improve dissolution. mdpi.comresearchgate.net These films were designed to disintegrate rapidly (in under 30 seconds) and release the drug almost completely within 30 minutes. mdpi.comresearchgate.net By delivering the drug directly into the systemic circulation through the sublingual mucosa, these formulations are designed to evade gut wall and hepatic metabolism. mdpi.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Proliposomes
SNEDDS are another advanced lipid-based formulation designed to enhance the oral delivery of lipophilic drugs. nih.gov For nisoldipine, SNEDDS have been formulated using components like Capmul MCM (oil), Labrasol (surfactant), and Cremophor EL (co-surfactant). nih.gov Upon oral administration, these systems form fine oil-in-water nanoemulsions in the GI tract, which can enhance drug solubilization and absorption. nih.govresearchgate.net
A comparative study evaluated the potential of both proliposomes and SNEDDS to improve the oral bioavailability of nisoldipine. nih.govnih.gov Proliposomes are dry, free-flowing granular products that form a liposomal dispersion upon contact with water. In vivo pharmacokinetic studies in rats revealed that the proliposomal formulation increased the relative bioavailability of nisoldipine by 301.11% (3.01-fold), while the SMEDDS formulation showed an increase of 239.87% (2.4-fold) compared to a pure drug suspension. nih.gov The enhanced permeability of nisoldipine from both formulations was also confirmed through in vitro models. nih.gov
| Formulation | Relative Bioavailability Increase (vs. Suspension) |
| Nisoldipine-Proliposomes | 301.11% |
| Nisoldipine-SMEDDS | 239.87% |
This table illustrates the enhancement in relative bioavailability of nisoldipine when formulated as proliposomes and SMEDDS compared to a suspension. nih.gov
The improved bioavailability with these systems is linked to their ability to present the drug in a solubilized form at the site of absorption and to potentially utilize lymphatic transport pathways, thus reducing the extent of presystemic metabolism. nih.govnih.gov
Future Research Directions and Unexplored Avenues in M Nisoldipine Studies
Translational Research: Bridging Preclinical Findings to Clinical Investigations
Translational research, often described as "bench-to-bedside," is a critical area for the future study of m-nisoldipine. nih.gov This field aims to ensure that promising laboratory findings are effectively and safely developed into new clinical therapies. nih.gov A significant challenge in drug development is the high failure rate of drug candidates in clinical trials, with estimates suggesting that nine out of ten compounds that enter clinical phases will not receive approval. nih.gov To improve these odds, a more rigorous and strategically designed preclinical evaluation of this compound is necessary.
Future preclinical studies should meticulously select animal models that closely mimic human disease states. nih.gov For instance, when investigating the effects of this compound on age-related cardiovascular conditions, the use of older animal models would provide more relevant data. nih.gov Furthermore, a combination of in vivo and in vitro models could offer a more comprehensive understanding than a single model alone. nih.gov
A key focus of translational research for this compound will be to investigate its effects on cytochrome P450 (CYP) enzymes. nih.gov Studies in rats have already shown that this compound can affect the activity and mRNA expression of several CYP isozymes, which are crucial for drug metabolism. nih.gov Understanding these interactions is vital for predicting potential drug-drug interactions in humans and ensuring patient safety. nih.gov By providing robust experimental evidence, this line of research can support the potential for broader clinical applications of this compound. nih.gov
Long-Term Pharmacological and Safety Profiling
While short-term studies have established the efficacy of nisoldipine (B1678946), a comprehensive understanding of its long-term pharmacological effects and safety is an essential area for future research. nih.gov Long-term studies are crucial for identifying any potential for drug accumulation and for assessing the sustained efficacy and safety of the treatment over extended periods.
One study investigating the long-term effects of nisoldipine in hypertensive patients over four weeks found no significant changes in its pharmacokinetic parameters, such as systemic clearance, terminal half-life, and volume of distribution. nih.gov The study also showed that the drug's blood pressure-lowering effects were maintained without evidence of accumulation. nih.gov However, longer-term studies are needed to confirm these findings and to monitor for any unforeseen effects.
The NICOLE study, a long-term, randomized, placebo-controlled trial, investigated the effects of nisoldipine on the progression of coronary atherosclerosis over three years. nih.govnih.gov The study found that nisoldipine did not have a demonstrable effect on the angiographic progression of the disease but was associated with fewer revascularization procedures. nih.govnih.gov Future long-term studies should continue to evaluate both the cardiovascular benefits and the broader safety profile of this compound, particularly in diverse patient populations. mayoclinic.org
In-Depth Exploration of Stereoisomer-Specific Pharmacodynamics and Pharmacokinetics
Nisoldipine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, or stereoisomers, which are mirror images of each other. nih.gov However, these enantiomers can have different pharmacological and pharmacokinetic properties. ijpsonline.com Future research must delve deeper into the specific actions of each this compound stereoisomer to optimize its therapeutic use.
It is known that the pharmacological activity of dihydropyridine (B1217469) compounds is often stereoselective, with one enantiomer being significantly more potent than the other in blocking L-type Ca2+ channels. researchgate.net For nisoldipine, the (+)-nisoldipine enantiomer is the active form, with plasma concentrations about six times higher than the inactive (-)-nisoldipine enantiomer after oral administration. nih.govnih.gov This difference is due to highly stereoselective intrinsic clearance. nih.gov
Future studies should aim to:
Develop and validate more advanced analytical methods for the stereoselective determination of nisoldipine enantiomers in biological samples. researchgate.net
Conduct detailed pharmacokinetic studies to further elucidate the absorption, distribution, metabolism, and excretion of each enantiomer. tandfonline.com
Perform pharmacodynamic studies to precisely characterize the therapeutic effects and potential side effects of each individual stereoisomer.
A greater understanding of the stereoisomer-specific properties of this compound could lead to the development of single-enantiomer formulations, potentially offering improved efficacy and a better safety profile.
Investigation of this compound in Polypharmacy Contexts
Polypharmacy, the concurrent use of multiple medications, is common, particularly in older patients and those with multiple chronic conditions. nih.gov This creates a significant risk for drug-drug interactions (DDIs), which can alter the efficacy and safety of medications. nih.gov Therefore, a critical area of future research is the investigation of this compound in the context of polypharmacy.
Nisoldipine is metabolized by the CYP3A4 enzyme, and its plasma concentrations can be affected by other drugs that inhibit or induce this enzyme. mdpi.comnih.gov For example, combining nisoldipine with potent CYP3A4 inhibitors can lead to increased plasma levels and enhanced effects. mdpi.com Conversely, co-administration with CYP3A4 inducers can decrease its concentration and effectiveness. nih.gov
Future research should focus on:
Systematically identifying and characterizing potential DDIs between this compound and other commonly prescribed medications, including other antihypertensives, antithrombotic agents, and drugs for common comorbidities. nih.govdrugbank.comdrugs.com
Conducting clinical studies to evaluate the real-world impact of these interactions on patient outcomes. scienceopen.com
Developing evidence-based guidelines for managing this compound treatment in patients on complex medication regimens. plos.org
A thorough understanding of this compound's interactions in a polypharmacy setting is essential for ensuring its safe and effective use in a broad patient population. mdedge.com
Application of Systems Pharmacology and Omics Technologies to this compound Research
The application of systems pharmacology and "omics" technologies, such as genomics, transcriptomics, and metabolomics, holds immense promise for advancing our understanding of this compound. iu.edu These approaches allow for a more holistic and data-rich analysis of a drug's effects on biological systems. cemm.at
Systems pharmacology can be used to create computational models that integrate data on this compound's pharmacokinetics, pharmacodynamics, and interactions with biological networks. These models can help to:
Predict the effects of the drug in different patient populations.
Identify potential new therapeutic uses for this compound. ahajournals.org
Elucidate the mechanisms underlying its therapeutic effects and adverse reactions. nih.gov
Omics technologies can provide a comprehensive snapshot of the molecular changes induced by this compound. For example:
Transcriptomics can be used to study how this compound alters the expression of genes involved in cardiovascular function and drug metabolism. nih.gov
Metabolomics can identify changes in the levels of small molecules (metabolites) in response to this compound treatment, offering insights into its metabolic pathways and effects on cellular processes.
By integrating these advanced technologies, researchers can move beyond a one-size-fits-all approach and towards a more personalized and precise use of this compound in the clinic. mdpi.com
Q & A
Q. Methodological Answer :
- Cell line selection : Use voltage-gated calcium channel-rich models (e.g., HEK293 cells expressing Cav1.2).
- Dose-response calibration : Establish IC₅₀ values via patch-clamp electrophysiology, ensuring buffer ionic composition mimics physiological conditions.
- Control for off-target effects : Include verapamil or nifedipine as positive controls and assess selectivity using antagonist co-administration .
Data should be reported as mean ± SEM with n ≥ 3 replicates, and raw traces included in supplemental files .
Advanced Research Question: How can researchers optimize this compound formulations to enhance bioavailability while mitigating crystallization risks?
Methodological Answer :
Advanced formulation strategies include:
- Amorphous solid dispersions : Use spray drying or hot-melt extrusion with polymers like HPMCAS to inhibit recrystallization. Characterize using DSC and XRD.
- Nanocrystal engineering : Reduce particle size to <500 nm via wet milling, stabilized with surfactants (e.g., Poloxamer 407).
- In silico modeling : Predict solubility-enhancing excipients using molecular dynamics simulations (e.g., COSMO-RS) .
Long-term stability studies (ICH Q1A guidelines) under varied humidity/temperature conditions are mandatory for clinical translation .
Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Q. Methodological Answer :
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post hoc tests : Apply Tukey’s HSD for pairwise comparisons across dose groups.
- Power analysis : Predefine sample sizes to ensure adequate sensitivity (α=0.05, β=0.2). Avoid overreliance on p-values; report effect sizes (Cohen’s d) and confidence intervals .
Raw datasets and code for analysis must be archived in repositories like Figshare or Zenodo .
Advanced Research Question: How should researchers address conflicting evidence on this compound’s tissue selectivity in vascular vs. cardiac models?
Q. Methodological Answer :
- Mechanistic dissection : Use siRNA knockdown or CRISPR-edited models to isolate channel subtypes (e.g., Cav1.2 vs. Cav1.3).
- Tissue-specific pharmacokinetics : Quantify drug accumulation in aortic vs. myocardial tissue via LC-MS/MS, normalizing to plasma AUC.
- Functional imaging : Apply confocal calcium imaging in ex vivo arterial rings to correlate drug concentration with vasodilation .
Contradictions may arise from interspecies differences; prioritize human-derived tissues or primary cells .
Basic Research Question: What guidelines ensure ethical and reproducible animal studies for this compound’s hypotensive effects?
Q. Methodological Answer :
- ARRIVE 2.0 compliance : Report animal strain, sex, age, and housing conditions.
- Dose justification : Base on allometric scaling from human equivalent doses.
- Blinding and randomization : Use computer-generated sequences for group allocation.
- Endpoint criteria : Predefine humane endpoints (e.g., MAP <30 mmHg for >10 min).
Include ethics committee approval details and IACUC protocols in manuscripts .
Advanced Research Question: How can machine learning improve predictive modeling of this compound-drug interactions?
Q. Methodological Answer :
- Data curation : Aggregate interaction datasets from PubChem, ChEMBL, and clinical trial registries.
- Feature engineering : Include molecular descriptors (e.g., LogP, polar surface area) and pharmacokinetic parameters (e.g., CYP3A4 inhibition).
- Model training : Use ensemble methods (Random Forest, XGBoost) with cross-validation to predict DDIs.
- Validation : Test against in vitro CYP450 inhibition assays and clinical PK data .
Open-source code and model weights should be shared to facilitate peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
